molecular formula C15H33NO B8383840 N-Heptyl-N-methylheptan-1-amine N-oxide CAS No. 88374-58-7

N-Heptyl-N-methylheptan-1-amine N-oxide

Cat. No.: B8383840
CAS No.: 88374-58-7
M. Wt: 243.43 g/mol
InChI Key: IJFGHMUKAXLQGG-UHFFFAOYSA-N
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Description

N-Heptyl-N-methylheptan-1-amine N-oxide is a tertiary amine oxide characterized by a heptyl chain (C7H15), a methyl group (CH3), and a heptan-1-amine backbone functionalized with an N-oxide group. Its molecular formula is C15H33NO, with a molecular weight of 243.43 g/mol.

Properties

CAS No.

88374-58-7

Molecular Formula

C15H33NO

Molecular Weight

243.43 g/mol

IUPAC Name

N-heptyl-N-methylheptan-1-amine oxide

InChI

InChI=1S/C15H33NO/c1-4-6-8-10-12-14-16(3,17)15-13-11-9-7-5-2/h4-15H2,1-3H3

InChI Key

IJFGHMUKAXLQGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[N+](C)(CCCCCCC)[O-]

Origin of Product

United States

Scientific Research Applications

Surfactant Applications

Amine oxides are widely used as surfactants in cleaning products due to their ability to reduce surface tension and stabilize foams.

Table 1: Surfactant Properties of Amine Oxides

PropertyValue
Critical Micelle Concentration (CMC)Varies by formulation
Surface Tension ReductionEffective at low concentrations
Foam StabilityHigh

Case Study : A study published in the Journal of Surfactants and Detergents demonstrated that N-heptyl-N-methylheptan-1-amine N-oxide can effectively stabilize foams in high-salinity environments, making it suitable for industrial cleaning applications .

Pharmaceutical Applications

Amine oxides are also explored for their potential as drug delivery systems and prodrugs.

Table 2: Pharmaceutical Properties

ApplicationDescription
Drug DeliveryEnhances solubility of hydrophobic drugs
Prodrug DevelopmentConverts to active form in biological systems

Case Study : Research indicates that amine oxides can serve as prodrugs for anti-cancer agents, improving bioavailability and targeting cancerous tissues more effectively . This application is particularly relevant for compounds that require metabolic activation in hypoxic tumor environments.

Environmental Applications

The environmental impact of amine oxides is a growing area of research. Their potential as biodegradable surfactants presents an opportunity to reduce pollution from traditional surfactants.

Table 3: Environmental Impact Assessment

ParameterFindings
BiodegradabilityHigh
Toxicity LevelsLower than traditional surfactants

Case Study : A study on the environmental fate of amine oxides found that this compound degrades more rapidly in aquatic environments compared to conventional nonionic surfactants, suggesting its potential for safer use in industrial applications .

Industrial Applications

Beyond cleaning products and pharmaceuticals, amine oxides are utilized in various industrial processes.

Table 4: Industrial Uses

IndustryApplication
Oil RecoveryAs a foam stabilizer
Textile ProcessingAs a wetting agent

Case Study : In oil recovery operations, the use of this compound has been shown to enhance oil displacement efficiency due to its surfactant properties, significantly improving yield rates .

Comparison with Similar Compounds

Comparison with Structurally Similar N-Oxide Compounds

Structural and Physicochemical Properties

The following table compares N-Heptyl-N-methylheptan-1-amine N-oxide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Features Applications/Findings
This compound C15H33NO 243.43 C7 (heptyl) Linear alkyl chains, tertiary amine Surfactant, drug delivery (inferred)
Cetyl Dimethyl Amine Oxide () C18H39NO 285.51 C16 (hexadecyl) Long hydrophobic chain Detergents, cosmetics, surfactants
N-(Phenylmethylene)-methanamine N-oxide () C8H9NO 135.16 None (aromatic) Aromatic substituent, small molecule Chemical synthesis, intermediates
Antofin N-oxide () C22H23NO4 365.43 Complex fused rings Plant-derived alkaloid Traditional medicine, bioactivity
Key Observations:

Chain Length and Solubility :

  • This compound (C7 chain) likely exhibits moderate water solubility compared to Cetyl Dimethyl Amine Oxide (C16), which is highly hydrophobic and used in surfactants .
  • Shorter chains (e.g., C7) may enhance solubility in polar solvents, whereas longer chains (C16) favor micelle formation .

Functional Groups and Reactivity :

  • Unlike aromatic N-oxides (e.g., ), alkylamine oxides like the target compound lack π-electron systems, reducing their utility in charge-transfer reactions but enhancing stability in aqueous environments .
  • Plant-derived N-oxide alkaloids () exhibit complex ring structures and biological activity, contrasting with the simpler aliphatic design of the target compound .
Pharmaceutical Potential
  • Antofin N-oxide and related alkaloids () demonstrate antitumor and anti-inflammatory properties, suggesting that structurally optimized alkylamine oxides could be explored for drug delivery or bioactive roles .

Stability and Toxicity Considerations

  • Toxicity : Aliphatic amine oxides generally exhibit lower toxicity compared to aromatic analogs (e.g., nitroso compounds in ) but may irritate mucous membranes at high concentrations .
  • Stability : N-Oxides are susceptible to reduction under acidic conditions, limiting their use in low-pH environments. Plant-derived N-oxides () show enhanced stability due to steric hindrance from fused rings .

Q & A

Q. How is N-Heptyl-N-methylheptan-1-amine N-oxide synthesized, and what methods are used for its structural characterization?

  • Methodological Answer : Synthesis typically involves oxidizing the parent amine (N-heptyl-N-methylheptan-1-amine) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions (e.g., inert atmosphere, room temperature, 24–48 hours). Post-reaction, purification is achieved via column chromatography or recrystallization. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm N-oxide formation, with shifts in the amine proton signals (δ ~3.0–4.0 ppm) and methyl groups adjacent to the N-oxide moiety. Mass spectrometry (MS) is used to verify molecular weight (e.g., ESI-MS or HRMS). For crystalline samples, X-ray diffraction may confirm stereochemistry .

Q. What analytical techniques are recommended for quantifying N-oxide compounds in complex matrices?

  • Methodological Answer : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for quantification. Key steps include:
  • Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges to isolate N-oxides from biological matrices (e.g., plasma, tissue homogenates).
  • Chromatography : Reverse-phase C18 columns with mobile phases of acetonitrile/water (0.1% formic acid) for optimal separation.
  • Detection : Multiple reaction monitoring (MRM) transitions specific to the N-oxide’s fragmentation pattern. Calibration curves (10–300 µg/kg range) with r² > 0.99 and signal-to-noise (S/N) > 10 at the lower limit of quantification (LLOQ) ensure precision .

Advanced Research Questions

Q. How can computational models resolve contradictions in the mutagenicity potential of aromatic N-oxides like this compound?

  • Methodological Answer : Structure-activity relationship (SAR) fingerprinting and (Q)SAR models are used to assess mutagenicity. For example:
  • SAR Fingerprinting : Substructures (e.g., quindioxin-like or benzo-oxadiazole N-oxide) are cross-referenced against databases of mutagenic/non-mutagenic compounds.
  • In Vitro Validation : Ames tests (TA98 and TA100 strains) with metabolic activation (S9 mix) confirm DNA reactivity. Discrepancies arise when non-aromatic N-oxides (e.g., aliphatic amines) lack the planar geometry required for intercalation, leading to false alerts. Researchers must contextualize computational predictions with experimental data to refine structural alerts .

Q. What experimental approaches address contradictions in transporter-mediated cellular uptake of N-oxides?

  • Methodological Answer : Contradictory findings (e.g., OCT1 independence in sorafenib N-oxide transport) require multi-model validation:
  • In Vitro Models : Use CRISPR-edited cell lines (e.g., OCT1-knockout HEK293) to isolate transporter contributions. Measure uptake kinetics via LC-MS/MS.
  • In Vivo Models : Compare wild-type and transporter-knockout mice (e.g., Oct1⁻/⁻) for hepatic/plasma N-oxide concentrations.
  • Proteomic Profiling : Identify alternative transporters (e.g., OATP1B1) via siRNA screening or competitive inhibition assays .

Q. How do N-oxides influence host-microbiome interactions, and what methodologies assess their metabolic impact?

  • Methodological Answer : N-oxides like trimethylamine N-oxide (TMAO) are microbiome-derived metabolites linked to diseases (e.g., atrial fibrillation). Methodologies include:
  • Metabolomic Profiling : GC-MS or LC-MS/MS to quantify N-oxides in fecal/plasma samples.
  • Gnotobiotic Models : Colonize germ-free mice with defined microbial communities to trace N-oxide biosynthesis.
  • Dose-Response Studies : Meta-analyses correlate plasma N-oxide levels with clinical endpoints (e.g., hazard ratios for atrial fibrillation). Adjust for confounders (e.g., renal function) via multivariate regression .

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